2-methoxy-3-[3-(4-pyridinyl)-1-azetidinyl]pyrazine
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Overview
Description
2-methoxy-3-[3-(4-pyridinyl)-1-azetidinyl]pyrazine is a heterocyclic compound that contains both pyrazine and azetidine rings. The presence of these rings makes it an interesting subject for research in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a potential candidate for drug development and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-[3-(4-pyridinyl)-1-azetidinyl]pyrazine typically involves the formation of the pyrazine ring followed by the introduction of the azetidine and pyridine moieties. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-methoxypyrazine with a suitable azetidine derivative in the presence of a base can yield the desired compound. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-3-[3-(4-pyridinyl)-1-azetidinyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine or azetidine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, nucleophiles; reactions often conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted pyrazine and azetidine derivatives.
Scientific Research Applications
2-methoxy-3-[3-(4-pyridinyl)-1-azetidinyl]pyrazine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with enzymes and receptors. It can serve as a probe to investigate biological pathways and processes.
Medicine: The compound’s potential as a drug candidate is of significant interest. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new therapeutics.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-methoxy-3-[3-(4-pyridinyl)-1-azetidinyl]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit the activity of an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. Alternatively, it may activate a receptor by mimicking the action of a natural ligand, leading to downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-3-methylpyrazine: A simpler analog with a methyl group instead of the azetidine and pyridine moieties.
2-methoxy-3-propan-2-ylpyrazine: Another analog with an isopropyl group.
2-chloro-3-(piperazin-2-yl)quinoxaline: A related compound with a quinoxaline ring and a piperazine moiety.
Uniqueness
2-methoxy-3-[3-(4-pyridinyl)-1-azetidinyl]pyrazine is unique due to the presence of both the azetidine and pyridine rings, which confer specific chemical and biological properties. This combination of rings allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methoxy-3-(3-pyridin-4-ylazetidin-1-yl)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-18-13-12(15-6-7-16-13)17-8-11(9-17)10-2-4-14-5-3-10/h2-7,11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNLAJJAHGKQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1N2CC(C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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